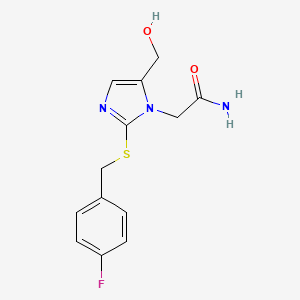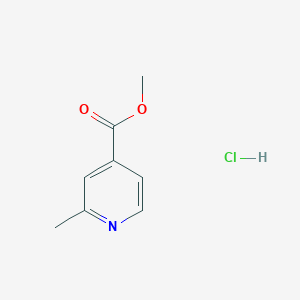
2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid involves starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and includes stereochemical determination by X-ray crystallography . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivative follows a sequence of reactions, with the molecular structure confirmed by various spectroscopic methods and X-ray crystallography . The synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate involves cyclization, N-alkylation, hydrolyzation, and chlorination, with the structure confirmed by 1H NMR .
Molecular Structure Analysis
The molecular structures of the compounds in the papers are determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecules. For example, the crystal structure of the compound in paper reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, alkylation, hydrolyzation, and chlorination . These reactions are influenced by various factors such as reaction conditions and the presence of functional groups that can affect the yield and purity of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their molecular structures and the types of intermolecular interactions they exhibit. For example, the presence of fluorine atoms can influence the lipophilicity and potential bioactivity of the compounds. The spectroscopic data, including IR and NMR spectra, provide insights into the functional groups present and their chemical environment .
Aplicaciones Científicas De Investigación
Radioligand Synthesis for PET Studies
The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , has been used in the synthesis of potential histamine H3 receptor ligands. These ligands, labeled with 18F, are significant for positron emission tomography (PET) clinical studies, providing insights into receptor mapping and function in various conditions (Iwata et al., 2000).
Antihistamine Synthesis
An unusual synthesis mechanism involving 1-(4-fluorobenzyl)-2-chloro-6isopropoxy-1H-benzo[d]imidazole and 1-methylpiperidinamine was reported, leading to the formation of a compound similar to the specified chemical. This study provides insights into complex chemical reactions that might be relevant for developing new antihistamines (Jha, 2005).
Anticancer Compound Development
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which include structures similar to the specified chemical, were synthesized for anticancer research. These compounds showed significant cytotoxic activities against various cancer cell lines, particularly breast cancer, highlighting their potential in anticancer drug development (Abu-Melha, 2021).
Antibacterial Agents
Compounds including 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, closely related to the chemical , were synthesized and found to have significant antibacterial activity. This highlights the potential use of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).
Antipsychotic Agent Research
Compounds structurally similar to the specified chemical were synthesized and evaluated for their antipsychotic-like profile. These compounds did not interact with dopamine receptors, unlike traditional antipsychotics, offering a new avenue for developing antipsychotic medications with potentially fewer side effects (Wise et al., 1987).
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c14-10-3-1-9(2-4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBDURHZPJDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(N2CC(=O)N)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)







![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)
